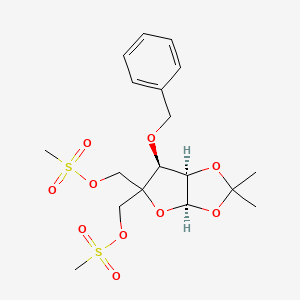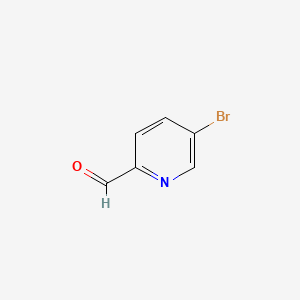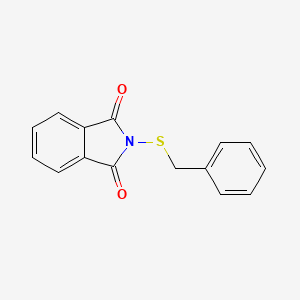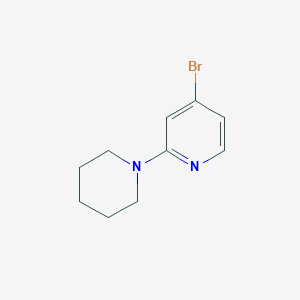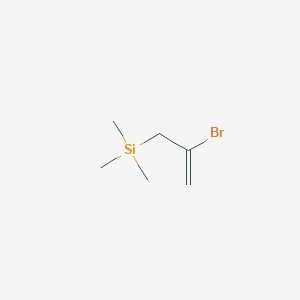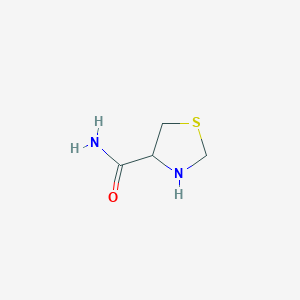
4-Tiozolidinocarboxamida
Descripción general
Descripción
4-Thiazolidinecarboxamide derivatives are a class of compounds that have garnered interest due to their diverse biological activities and potential therapeutic applications. These compounds are characterized by a thiazolidine core, a heterocyclic structure containing sulfur and nitrogen atoms, which can be modified to produce a variety of derivatives with different properties and activities 10.
Synthesis Analysis
The synthesis of 4-thiazolidinecarboxamide derivatives involves various strategies, including multicomponent reactions and condensation processes. For instance, 4-thiazolidinones have been used as key intermediates for the synthesis of 2-arylimino-5-arylidene-4-thiazolidinones derivatives through nucleophilic addition reactions . Additionally, thiazolidine-4-carboxylic acid derivatives have been synthesized from l-cysteine hydrochloride using a suitable synthetic strategy, leading to compounds with inhibitory activity against influenza A neuraminidase . A one-pot, multicomponent synthesis approach has also been developed for the creation of novel (4-oxothiazolidine-2-ylidene)benzamide derivatives10.
Molecular Structure Analysis
The molecular structure of 4-thiazolidinecarboxamide derivatives has been elucidated using various analytical techniques, including X-ray crystallography. The X-ray crystal structure of thiazolidine-4-carboxylic acid revealed the resonance stabilization of the unprotonated form, which contributes to its anomalously low basicity compared to non-sulfur-containing analogs like proline . The X-ray single crystal technique has also been employed to determine the Z/E potential isomerism configuration of synthesized derivatives .
Chemical Reactions Analysis
4-Thiazolidinecarboxamide derivatives undergo a range of chemical reactions, which are essential for their synthesis and modification. For example, thiazolidine-4-carboxylic acid can react with formaldehyde to form a condensation product, which has been shown to have anti-toxic effects, particularly on the liver . The reactivity of these compounds allows for the creation of a variety of derivatives with potential biological activities, such as antimicrobial and antifungal properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-thiazolidinecarboxamide derivatives are influenced by their molecular structure. These compounds exhibit a range of activities, including antioxidant properties, as seen with thiazolidine-4-carboxylic acid, which has potential value in geriatric medicine . The antimicrobial and antifungal activities of thiazolidine-2,4-dione carboxamide and amino acid derivatives have been evaluated, with some demonstrating weak to moderate activity against Gram-negative bacteria and fungi . Additionally, the ability of thiazolidine-4-carboxylic acid to trap nitrites in vivo suggests its role in blocking the formation of carcinogenic N-nitroso compounds .
Aplicaciones Científicas De Investigación
Modulación de la Respuesta Inmune en la Terapia del Cáncer
Los derivados de la 4-Tiozolidinocarboxamida se han estudiado por su potencial para modular la respuesta del sistema inmunitario a los tumores. Por ejemplo, el compuesto RS-0481 ha demostrado la capacidad de restablecer la función de las poblaciones de células linfoides deterioradas por la presencia de un tumor en crecimiento . Este compuesto aumenta los linfocitos T citotóxicos específicos del tumor y mejora las respuestas inmunitarias antitumorales, lo que lo convierte en un candidato prometedor para la inmunoterapia del cáncer .
Organocatálisis en la Síntesis Asimétrica
Se han sintetizado organocatalizadores basados en tiozolidinocarboxamida y se han aplicado a reacciones aldólicas asimétricas . Estos catalizadores, como el (2S)-3-fenil-2-[(2S)-3-fenil-2-[(4R)-tiazolidina-4-carboxamido]propanamido]propanoato de metilo, han logrado altas diastereoselectividades y enantioselectividades, que son cruciales para la producción de compuestos quirales utilizados en productos farmacéuticos .
Mejora de la Respuesta a las Citoquinas
Se ha descubierto que los compuestos derivados de la this compound mejoran la capacidad de respuesta de las células inmunocompetentes a las citoquinas. Esto conduce a un marcado aumento de las respuestas de las células T antitumorales en ratones portadores de tumores, lo que sugiere aplicaciones potenciales para mejorar la eficacia de las terapias con citoquinas .
Inhibición de la Metástasis Tumoral
Se ha demostrado que el mismo compuesto, RS-0481, inhibe el desarrollo de metástasis en los ganglios linfáticos de tumores trasplantados en modelos animales. Esto indica una posible aplicación en la prevención de la propagación de células cancerosas, lo que ayuda en el tratamiento del cáncer .
Contrarrestar la Actividad de las Células T Supresoras
En el contexto del cáncer, las células T supresoras pueden atenuar la respuesta inmunitaria contra los tumores. Se ha demostrado que RS-0481 contrarresta el desarrollo de la actividad de las células T supresoras en el bazo de ratones portadores de tumores, lo que podría ser beneficioso en las estrategias de inmunoterapia del cáncer .
Reacciones Aldólicas Asimétricas Directas
Los derivados de la tiozolidinocarboxamida se han utilizado como organocatalizadores en reacciones aldólicas asimétricas directas, que son fundamentales en la síntesis de moléculas orgánicas complejas. Estas reacciones son importantes para crear compuestos con alta pureza óptica, lo que es esencial en la industria farmacéutica .
Mecanismo De Acción
Target of Action
4-Thiazolidinecarboxamide, also known as 1,3-thiazolidine-4-carboxamide, primarily targets peroxisome proliferator-activated receptors (PPARs) , a group of nuclear receptors . More specifically, it acts on PPARγ (PPAR-gamma, PPARG) . These receptors are activated by endogenous ligands such as free fatty acids (FFAs) and eicosanoids .
Mode of Action
The compound acts by activating PPARs . When activated, the receptor binds to DNA in complex with the retinoid X receptor (RXR), another nuclear receptor, increasing transcription of a number of specific genes and decreasing transcription of others . The main effect of expression and repression of specific genes is an increase in the storage of fatty acids in adipocytes, thereby decreasing the amount of fatty acids present in circulation . As a result, cells become more dependent on the oxidation of carbohydrates, more specifically glucose, in order to yield energy for other cellular processes .
Biochemical Pathways
The activation of PPARγ by 4-Thiazolidinecarboxamide affects several biochemical pathways. It leads to the upregulation of genes that decrease insulin resistance, modify adipocyte differentiation, inhibit VEGF-induced angiogenesis, decrease leptin levels, and reduce levels of certain interleukins (e.g. IL-6) . It also increases the synthesis of certain proteins involved in fat and glucose metabolism, which reduces levels of certain types of lipids, and circulating free fatty acids .
Pharmacokinetics
Thiazolidin-4-one derivatives, a related class of compounds, have been the subject of extensive research
Result of Action
The activation of PPARγ by 4-Thiazolidinecarboxamide results in a marked augmentation of antitumor T cell responses in tumor-bearing mice . It enhances the responsiveness of immunocompetent cells to cytokines, resulting in a marked augmentation of antitumor T cell responses in tumor-bearing mice . It also counteracts the development of suppressor T cell activity in the spleen of tumor-bearing mice .
Action Environment
The action of 4-Thiazolidinecarboxamide is influenced by the presence of a growing tumor in an animal . The compound can re-establish the function of certain lymphoid cell populations impaired by the presence of a growing tumor . , indicating that the tumor environment influences the compound’s action, efficacy, and stability.
Propiedades
IUPAC Name |
1,3-thiazolidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2OS/c5-4(7)3-1-8-2-6-3/h3,6H,1-2H2,(H2,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOMGEMZFLRFJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCS1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00433354 | |
| Record name | 4-Thiazolidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00433354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
103749-87-7 | |
| Record name | 4-Thiazolidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00433354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

